molecular formula C15H11F4N3O4 B8527807 2,2-bis(difluoromethyl)-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

2,2-bis(difluoromethyl)-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

Cat. No. B8527807
M. Wt: 373.26 g/mol
InChI Key: LIKAVDUPUINJPY-UHFFFAOYSA-N
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Patent
US05486515

Procedure details

2-(2,2-bis(difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine (1.32 g) 50% m-chloroperbenzoic acid (2.56 g), sodium bicarbonate (1.26 g), 1,2-dichloroethane (12 mL), water (12 mL), and butylhydroxymethylphenylsulfide (0.1 g) were stirred at reflux under nitrogen for 2 hours. Additional m-chloroperbenzoic acid (1.28 g), and sodium bicarbonate (0.063 g) were added and reflux was continued overnight. The reaction mixture was cooled, diluted with dichloromethane and washed with sodium bicarbonate solution. The organic layer was separated, washed (water), dried and concentrated. Chromatography, eluting with dichloromethane followed by ethyl acetate, gave the title compound as a yellow amorphous solid (0.475 g); mp 138°-140° C.; NMR: 4.12 (s,2), 6.61 (t,2), 7.12 (s,1), 7.33 (d,1), 7.49 (m,2) 7.62 (d,1), 7.79 (d,1), 8.42 (d,1); MS: m/z=374(M+1). Analysis for C15H11F4N3O4 : Calculated: C, 48.27; H, 2.97; N, 11.26; Found: C, 48.30; H, 2.97; N, 11.25.
Name
2-(2,2-bis(difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
butylhydroxymethylphenylsulfide
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
0.063 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:25])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1.C(=O)(O)[O-:27].[Na+].C(C1C(CO)=C(SC2C=CC=C(CCCC)C=2CO)C=CC=1)CCC.ClC1C=CC=C(C(OO)=O)C=1>ClCCl.O.ClCCCl>[F:25][CH:2]([F:1])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N+:10]=2[O-:27])[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1 |f:1.2|

Inputs

Step One
Name
2-(2,2-bis(difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
Quantity
1.32 g
Type
reactant
Smiles
FC(C1(OC2=C(N(C1)C1=NC=CC=C1)C=C(C=C2)[N+](=O)[O-])C(F)F)F
Name
Quantity
1.26 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
butylhydroxymethylphenylsulfide
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)C=1C(=C(C=CC1)SC1=C(C(=CC=C1)CCCC)CO)CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0.063 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed (water)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography, eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1(OC2=C(N(C1)C1=[N+](C=CC=C1)[O-])C=C(C=C2)[N+](=O)[O-])C(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.475 g
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.